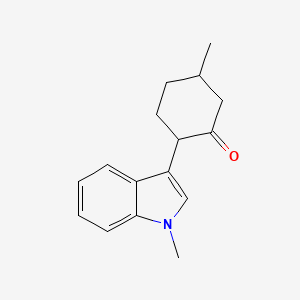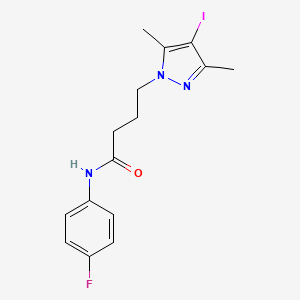
5-methyl-2-(1-methyl-1H-indol-3-yl)cyclohexanone
Übersicht
Beschreibung
5-methyl-2-(1-methyl-1H-indol-3-yl)cyclohexanone, also known as Methyl-Ketone, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is synthesized using a specific method that involves the use of various reagents and solvents.
Wirkmechanismus
The mechanism of action of 5-methyl-2-(1-methyl-1H-indol-3-yl)cyclohexanone involves the inhibition of specific enzymes and receptors in the body. It has been found to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition results in an increase in the levels of acetylcholine in the brain, which has been found to have therapeutic effects in the treatment of Alzheimer's disease. It has also been found to inhibit the activity of monoamine oxidase, which is an enzyme that breaks down neurotransmitters like dopamine, norepinephrine, and serotonin. This inhibition results in an increase in the levels of these neurotransmitters, which has been found to have therapeutic effects in the treatment of Parkinson's disease.
Biochemical and Physiological Effects:
5-methyl-2-(1-methyl-1H-indol-3-yl)cyclohexanone has been found to have several biochemical and physiological effects. It has been found to have antioxidant properties, which protect the body from oxidative stress. It has also been found to have anti-inflammatory properties, which reduce inflammation in the body. Additionally, it has been found to have analgesic properties, which reduce pain in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-methyl-2-(1-methyl-1H-indol-3-yl)cyclohexanone in lab experiments is that it is a relatively stable compound that can be easily synthesized using standard laboratory techniques. However, one of the limitations of using this compound is that it is relatively expensive and not widely available.
Zukünftige Richtungen
There are several future directions for the research on 5-methyl-2-(1-methyl-1H-indol-3-yl)cyclohexanone. One direction is to further explore its therapeutic potential in the treatment of various diseases. Another direction is to investigate its potential as a novel drug delivery system. Additionally, further research can be conducted to explore its potential as a biosensor for the detection of specific biomolecules. Finally, further research can be conducted to investigate its potential as a catalyst in various chemical reactions.
Conclusion:
In conclusion, 5-methyl-2-(1-methyl-1H-indol-3-yl)cyclohexanone is a unique chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications and unique properties. Its synthesis method involves several steps, and it has been found to have several scientific research applications. Its mechanism of action involves the inhibition of specific enzymes and receptors in the body, and it has been found to have several biochemical and physiological effects. While it has advantages and limitations for lab experiments, there are several future directions for research on this compound.
Wissenschaftliche Forschungsanwendungen
5-methyl-2-(1-methyl-1H-indol-3-yl)cyclohexanone has been found to have several scientific research applications. One of the most significant applications is in the field of medicinal chemistry. This compound has been found to have potential therapeutic applications in the treatment of various diseases like cancer, Alzheimer's disease, and Parkinson's disease. It has also been found to have anti-inflammatory and antifungal properties.
Eigenschaften
IUPAC Name |
5-methyl-2-(1-methylindol-3-yl)cyclohexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-11-7-8-13(16(18)9-11)14-10-17(2)15-6-4-3-5-12(14)15/h3-6,10-11,13H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HETUGDMZJTWSEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(=O)C1)C2=CN(C3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexanone, 5-methyl-2-(1-methyl-1H-indol-3-yl)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amino]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4330371.png)
![5-(4-chlorophenyl)-10-(2-hydroxyphenyl)-1,3-dimethyl-1,7,8,10-tetrahydro-2H-pyrimido[4',5':3,4]pyrrolo[2,1-c][1,4]oxazine-2,4(3H)-dione](/img/structure/B4330388.png)
![5-(4-methoxyphenyl)-1,3-dimethyl-10-(2-thienyl)-1,7,8,10-tetrahydro-2H-pyrimido[4',5':3,4]pyrrolo[2,1-c][1,4]oxazine-2,4(3H)-dione](/img/structure/B4330394.png)
![2-amino-4,4-dimethoxy-6-(3,4,5-trimethoxyphenyl)-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile](/img/structure/B4330395.png)
![1,3,7,7-tetramethyl-5-phenyl-1,7,8,10-tetrahydro-2H-pyrimido[4',5':3,4]pyrrolo[2,1-c][1,4]oxazine-2,4(3H)-dione](/img/structure/B4330398.png)
![4-amino-6-benzylspiro[3-azabicyclo[3.1.0]hex-3-ene-2,2'-[1,3]oxathiolane]-1,5-dicarbonitrile](/img/structure/B4330400.png)
![N-[2-(aminocarbonyl)phenyl]-2-piperazin-1-ylnicotinamide](/img/structure/B4330407.png)
![4-[6-(3,4-dimethoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid](/img/structure/B4330432.png)
![2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4330436.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1-pyridin-3-yl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4330437.png)
![6-methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4330456.png)
![4-{5-[(2,4-dibromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B4330463.png)

![5-(2-thienylmethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B4330480.png)